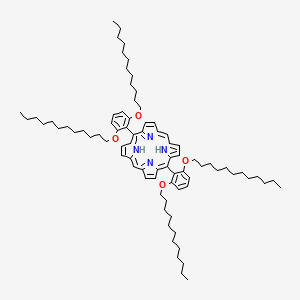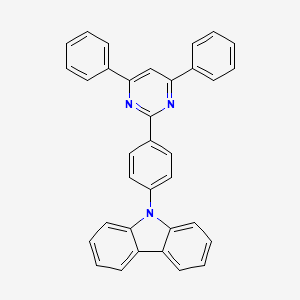![molecular formula C17H12S B13780795 Benzo[b]naphtho[1,2]thiophene, 4-methyl CAS No. 84258-61-7](/img/structure/B13780795.png)
Benzo[b]naphtho[1,2]thiophene, 4-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]naphtho[1,2]thiophene, 4-methyl is an aromatic organic compound with a molecular formula of C17H12S. This compound is part of the thiophene family, which is known for its high photoluminescence quantum efficiency and excellent carrier mobility . These properties make it significant in materials science, particularly in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2]thiophene, 4-methyl often involves multistep preparation, expensive metal-catalyst consumption, and strong alkaline or acidic conditions . One practical synthetic route is inspired by the biodegradation of benzothiophene. This method involves regioselective oxidation and Diels–Alder type dimerization . Another method includes the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .
Industrial Production Methods
The use of metal catalysts and strong reaction conditions are common in industrial synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]naphtho[1,2]thiophene, 4-methyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Benzo[b]naphtho[1,2]thiophene, 4-methyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials for electronics, such as OFETs, OLEDs, and OPVs.
Mécanisme D'action
The mechanism by which Benzo[b]naphtho[1,2]thiophene, 4-methyl exerts its effects involves interactions with various molecular targets and pathways. Computational studies have shown that oxidative addition performed on specific positions of the molecule has different kinetic barriers, influencing its reactivity . The compound’s photophysical properties are also influenced by its interactions with different Brønsted acids .
Comparaison Avec Des Composés Similaires
Benzo[b]naphtho[1,2]thiophene, 4-methyl can be compared with other thiophene derivatives such as:
Benzo[b]thiophene: Known for its use in pharmaceuticals and materials science.
Benzo[c]thiophene: Another isomer with similar applications.
Dibenzothiophene: Widely used as a backbone unit in organic electronics.
The uniqueness of this compound lies in its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties and makes it a valuable compound in advanced material applications .
Propriétés
Numéro CAS |
84258-61-7 |
|---|---|
Formule moléculaire |
C17H12S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
4-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-7-13-12(11)9-10-16-17(13)14-6-2-3-8-15(14)18-16/h2-10H,1H3 |
Clé InChI |
LZLSFQYPDPVVKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


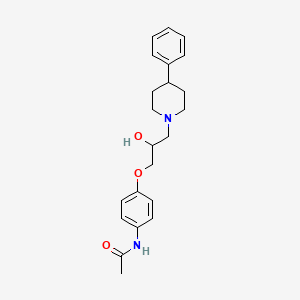
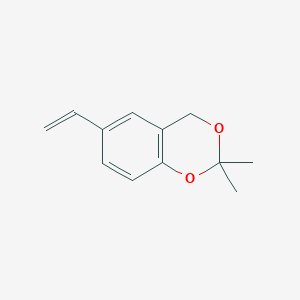
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
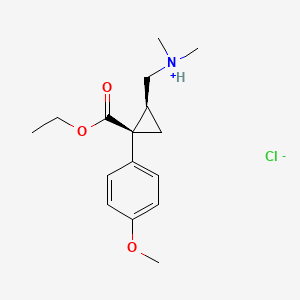

![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
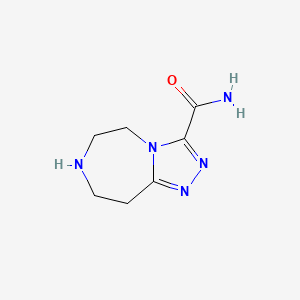
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
